molecular formula C19H28N2O2 B1465178 Tert-butyl ((3-benzyl-3-azabicyclo[3.2.0]heptan-1-yl)methyl)carbamate CAS No. 171906-61-9

Tert-butyl ((3-benzyl-3-azabicyclo[3.2.0]heptan-1-yl)methyl)carbamate

Cat. No. B1465178
M. Wt: 316.4 g/mol
InChI Key: POJQCEIJSJPWMX-UHFFFAOYSA-N
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Description

Tert-butyl ((3-benzyl-3-azabicyclo[3.2.0]heptan-1-yl)methyl)carbamate is a chemical compound with the CAS Number: 2445800-59-7 . It has a molecular weight of 240.35 .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold has been applied in the synthesis of tropane alkaloids . This involves the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .


Molecular Structure Analysis

The molecular structure of Tert-butyl ((3-benzyl-3-azabicyclo[3.2.0]heptan-1-yl)methyl)carbamate is complex, featuring a bicyclic scaffold. The InChI code for a similar compound, tert-butyl (2- (3-azabicyclo [3.2.0]heptan-1-yl)ethyl)carbamate, is 1S/C13H24N2O2/c1-12 (2,3)17-11 (16)15-7-6-13-5-4-10 (13)8-14-9-13/h10,14H,4-9H2,1-3H3, (H,15,16) .

Scientific Research Applications

Synthesis of Bicyclic and Tricyclic Derivatives

Gómez-Sánchez, Soriano, and Marco-Contelles (2007) explored the base-promoted heterocyclization of alkyl N-(cis(trans)-3,trans(cis)-4-dibromocyclohex-1-yl)carbamates to synthesize 7-azabicyclo[2.2.1]heptane derivatives. This methodology facilitated the synthesis of intermediates for complex molecules like epibatidine, demonstrating the potential of similar carbamate compounds in synthetic chemistry (Gómez-Sánchez et al., 2007).

Enantioselective Synthesis and Functionalization

Hart and Rapoport (1999) reported the synthesis of a glutamic acid analogue from 2-substituted 7-azabicyclo[2.2.1]heptane, highlighting the utility of bicyclic carbamate derivatives in the enantioselective synthesis of biologically relevant molecules (Hart & Rapoport, 1999).

Structural Characterization and Molecular Interactions

Das et al. (2016) synthesized and characterized two carbamate derivatives, including tert-butyl 5-benzyl-2-(3-chlorophenylamino)-4,5-dihydro-1H-imidazole-1-carboxylate, analyzing their crystal structures to understand the role of hydrogen bonding in molecular assembly. This work underscores the importance of carbamate derivatives in studying molecular interactions (Das et al., 2016).

Advanced Synthetic Routes

Maton et al. (2010) described an efficient, scalable route to synthesize enantiomerically pure tert-butyl-(1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate. This work illustrates the advancements in the synthesis of complex molecules from bicyclic carbamate derivatives, highlighting their versatility in organic synthesis (Maton et al., 2010).

properties

IUPAC Name

tert-butyl N-[(3-benzyl-3-azabicyclo[3.2.0]heptan-1-yl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O2/c1-18(2,3)23-17(22)20-13-19-10-9-16(19)12-21(14-19)11-15-7-5-4-6-8-15/h4-8,16H,9-14H2,1-3H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POJQCEIJSJPWMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC12CCC1CN(C2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl ((3-benzyl-3-azabicyclo[3.2.0]heptan-1-yl)methyl)carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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